SBI-115 Suppresses cAMP, Proliferation, and Cyst Growth by ~30% in Cystic Cholangiocytes
SBI-115 directly reduces pathogenic endpoints in cystic cholangiocytes. Treatment with SBI-115 alone decreased cAMP levels, cell proliferation, and cyst growth in vitro by ~30% compared to untreated controls, demonstrating its ability to counter TGR5-driven disease mechanisms [1].
| Evidence Dimension | cAMP levels, cell proliferation, and cyst growth |
|---|---|
| Target Compound Data | ~30% reduction vs. control |
| Comparator Or Baseline | Untreated control (baseline) |
| Quantified Difference | ~30% reduction |
| Conditions | Cystic cholangiocytes in vitro (cell culture and 3D cyst models) |
Why This Matters
This quantifies SBI-115's efficacy in a disease-relevant cellular model, directly supporting its use in polycystic liver disease research.
- [1] Masyuk TV, Masyuk AI, Lorenzo Pisarello M, et al. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling. Hepatology. 2017;66(4):1197-1218. doi:10.1002/hep.29284. View Source
